Ethyl 2-((4-butyl-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound with the molecular formula and a molecular weight of 382.5 g/mol. This compound is classified as a derivative of triazole, specifically designed for research applications in the field of medicinal chemistry. Its structure incorporates a thiophene moiety, which is known for its biological activity, particularly in antifungal and antimicrobial applications.
The synthesis of ethyl 2-((4-butyl-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate typically involves several steps:
The synthesis may require specific reagents such as activating agents (e.g., carbodiimides) for the esterification process and protecting groups to facilitate selective reactions without side products. The reaction conditions (temperature, solvent, and reaction time) must be optimized to ensure high yields and purity of the final product.
Ethyl 2-((4-butyl-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate features a complex structure characterized by:
The compound's InChI key is KYPNVYBXGZYKCW-UHFFFAOYSA-N, and its SMILES representation is CCCC(N1C(=NN=C1SCC(=O)OCC)CNC(=O)C2=CC=CS2). These identifiers are crucial for database searches and computational modeling efforts.
Ethyl 2-((4-butyl-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate can participate in various chemical reactions:
These reactions are typically facilitated by catalysts or specific conditions (e.g., pH adjustments, temperature control). Reaction yields and selectivity are often monitored using chromatographic techniques.
The mechanism of action for ethyl 2-((4-butyl-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate primarily involves its interaction with biological targets:
Research indicates that compounds with similar structures exhibit significant antifungal properties against various strains, suggesting that this compound may have similar efficacy.
While specific solubility data for ethyl 2-((4-butyl-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate are not readily available, derivatives in this class typically show moderate solubility in organic solvents like ethanol or DMSO.
Key chemical properties include:
Ethyl 2-((4-butyl-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is primarily used in:
This compound represents a promising avenue for further research into antifungal therapies and related medicinal applications.
CAS No.: 815-91-8
CAS No.: 600-63-5
CAS No.: 18679-18-0
CAS No.: 22638-09-1
CAS No.: 121955-20-2